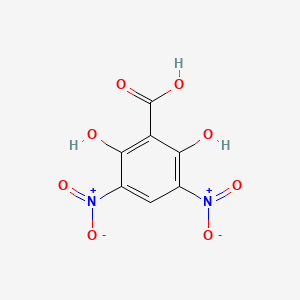
Benzoic acid, 2,6-dihydroxy-3,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzoic acid.
Substitution: Esters and other substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.
3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
22604-82-6 |
|---|---|
Molekularformel |
C7H4N2O8 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
2,6-dihydroxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13) |
InChI-Schlüssel |
COTKXUJUTQZYDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


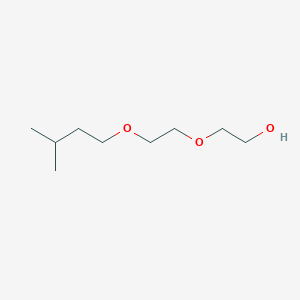
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
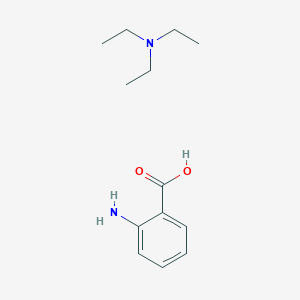
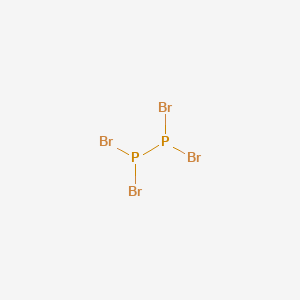
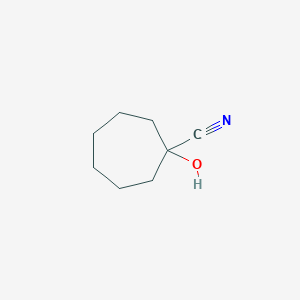


![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
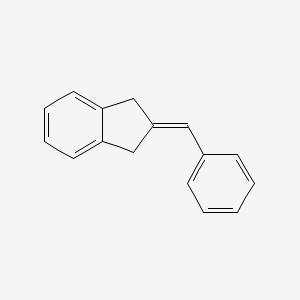

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
